(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
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Overview
Description
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is a chiral thiazolidine derivative. Thiazolidines are a class of heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a propan-2-yl group attached to the 5th position of the thiazolidine ring and a thione group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone, followed by cyclization with carbon disulfide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or alcoholic solvents
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of L-cysteine and acetone derivatives.
Cyclization Reaction: Conducted in large reactors with controlled temperature and pH.
Purification: Crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiazolidine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like N-bromosuccinimide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated thiazolidines
Scientific Research Applications
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial enzymes, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-propan-2-yl-1,3-thiazolidine-2-thione: The enantiomer of the compound with similar chemical properties but different biological activities.
Thiazolidine-2-thione: The parent compound without the propan-2-yl group.
5-methyl-1,3-thiazolidine-2-thione: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYTQFIAMSXNF-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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